

cross-validation of 2-Methylquinoline-4-carboxamide experimental results

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Compound of Interest

Compound Name: 2-Methylquinoline-4-carboxamide

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A Comparative Guide to Quinoline-4-Carboxamides as Antimalarial Agents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of quinoline-4-carboxamide derivatives, focusing on the progression from an initial screening hit to a potent preclinical candidate, DDD107498 (also known as Cabamiquine). The data presented is compiled from extensive preclinical studies and highlights the compound's novel mechanism of action, multistage activity, and significant potential in antimalarial therapy.

Performance Comparison: From Screening Hit to Preclinical Candidate

The quinoline-4-carboxamide series was identified through a phenotypic screen against the blood stage of *Plasmodium falciparum* (3D7 strain).^{[1][2][3]} The initial hit compound showed moderate potency but possessed suboptimal physicochemical properties, including high lipophilicity (clogP), poor aqueous solubility, and high metabolic clearance, which are unfavorable for drug development.^{[1][2][4]}

A subsequent medicinal chemistry program successfully optimized the initial hit, leading to the discovery of DDD107498. This candidate demonstrates nanomolar potency, a significantly

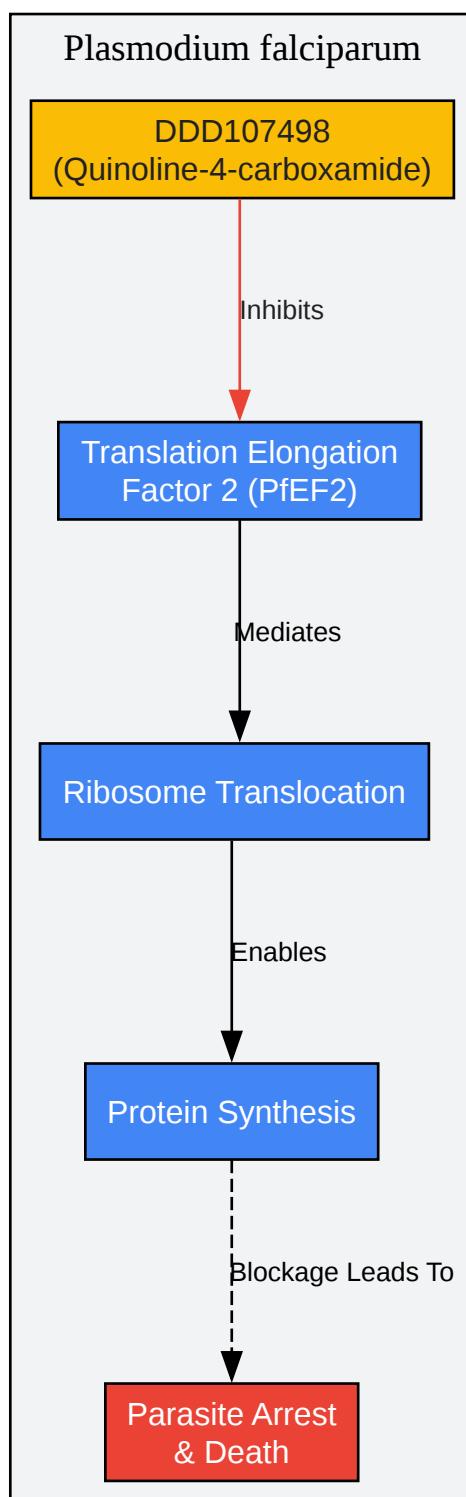
improved safety and drug metabolism and pharmacokinetics (DMPK) profile, and excellent efficacy in mouse models of malaria.[1][3][5]

Property	Screening Hit (Compound 1)	Optimized Candidate (DDD107498)
P. falciparum 3D7 EC ₅₀	120 nM	1.0 nM[5][6][7][8]
Selectivity Index vs. MRC-5	>100-fold	>20,000-fold[5]
Calculated logP (clogP)	4.3	3.1
Aqueous Solubility	Poor	Good[5][8]
Mouse Liver Microsomal Intrinsic Clearance (Cl _i)	High	Low[4][5]

Parameter	Value	Species / Model
ED ₉₀ (Oral, Single Dose)	0.57 mg/kg	Mouse (P. berghei model)[5][6]
ED ₉₀ (Oral, 4-day)	0.95 mg/kg/day	Mouse (P. falciparum model)[8]
Oral Bioavailability (F%)	84%	Mouse[6]
C _{max} (3 mg/kg, oral)	80 ng/mL	Mouse[6]
T _{max} (3 mg/kg, oral)	4 h	Mouse[6]
Plasma Half-life	Long	Preclinical species[5][8]

Mechanism of Action and Signaling Pathway

DDD107498 exhibits a novel mechanism of action, distinguishing it from currently used antimalarials. It inhibits protein synthesis by targeting the parasite's translation elongation factor 2 (eEF2).[1][2][3][5][9] PfEF2 is essential for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis. By inhibiting this crucial step, DDD107498 effectively halts parasite proliferation across multiple life-cycle stages, including blood, liver, and transmission stages.[2][5][9]

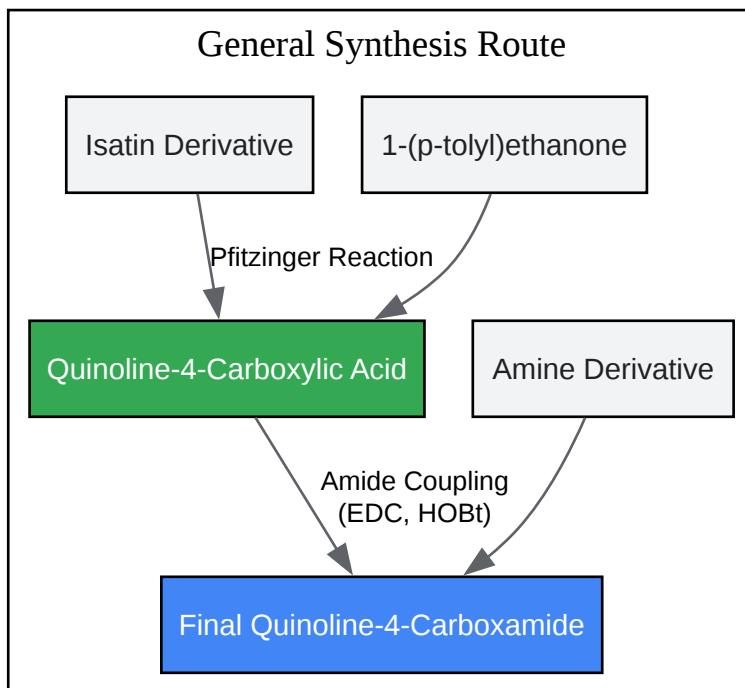


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Caption: Mechanism of action of DDD107498 targeting PfEF2.

Experimental Protocols

The synthesis of the optimized quinoline-4-carboxamide series, including DDD107498, generally follows a multi-step chemical process.



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Caption: General workflow for the synthesis of quinoline-4-carboxamides.

Protocol:

- Pfitzinger Reaction: The core quinoline structure is formed by reacting a corresponding isatin with an alpha-methylene ketone (e.g., 1-(p-tolyl)ethanone) using a base like potassium hydroxide. The reaction is often heated, sometimes under microwave irradiation, to yield the quinoline-4-carboxylic acid intermediate.[1][2]
- Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine. This step is typically facilitated by coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBr) in a solvent like Dimethylformamide (DMF).[1][2]

- Alternative Routes: For certain analogues, a one-pot chlorination and amide formation can be achieved by treating a 2-hydroxyquinoline-4-carboxylic acid with thionyl chloride, followed by the addition of the target amine.[1]

The potency of the compounds against the erythrocytic stage of *P. falciparum* is determined using a standardized in vitro drug sensitivity assay.

Protocol:

- Parasite Culture: *P. falciparum* parasites (e.g., 3D7 strain) are maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with human serum or a substitute like Albumax I, in a low-oxygen atmosphere (5% CO₂, 2% O₂, 93% N₂) at 37°C. [10][11]
- Drug Susceptibility: Asynchronous parasite cultures are diluted to a specific parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 1.5%).[12]
- Assay Plate Preparation: The parasite suspension is added to 96-well plates containing serial dilutions of the test compounds.
- Incubation: Plates are incubated for 48-72 hours under the culture conditions described above.
- Growth Measurement: Parasite growth inhibition is quantified by measuring parasite DNA content using a fluorescent dye like SYBR Green I.[13] The fluorescence is read using a plate reader, and the 50% inhibitory concentration (IC₅₀ or EC₅₀) is calculated by fitting the dose-response data to a sigmoidal curve.

The in vivo efficacy of antimalarial compounds is commonly assessed using rodent malaria parasite models, such as *P. berghei*, in mice.[14][15]

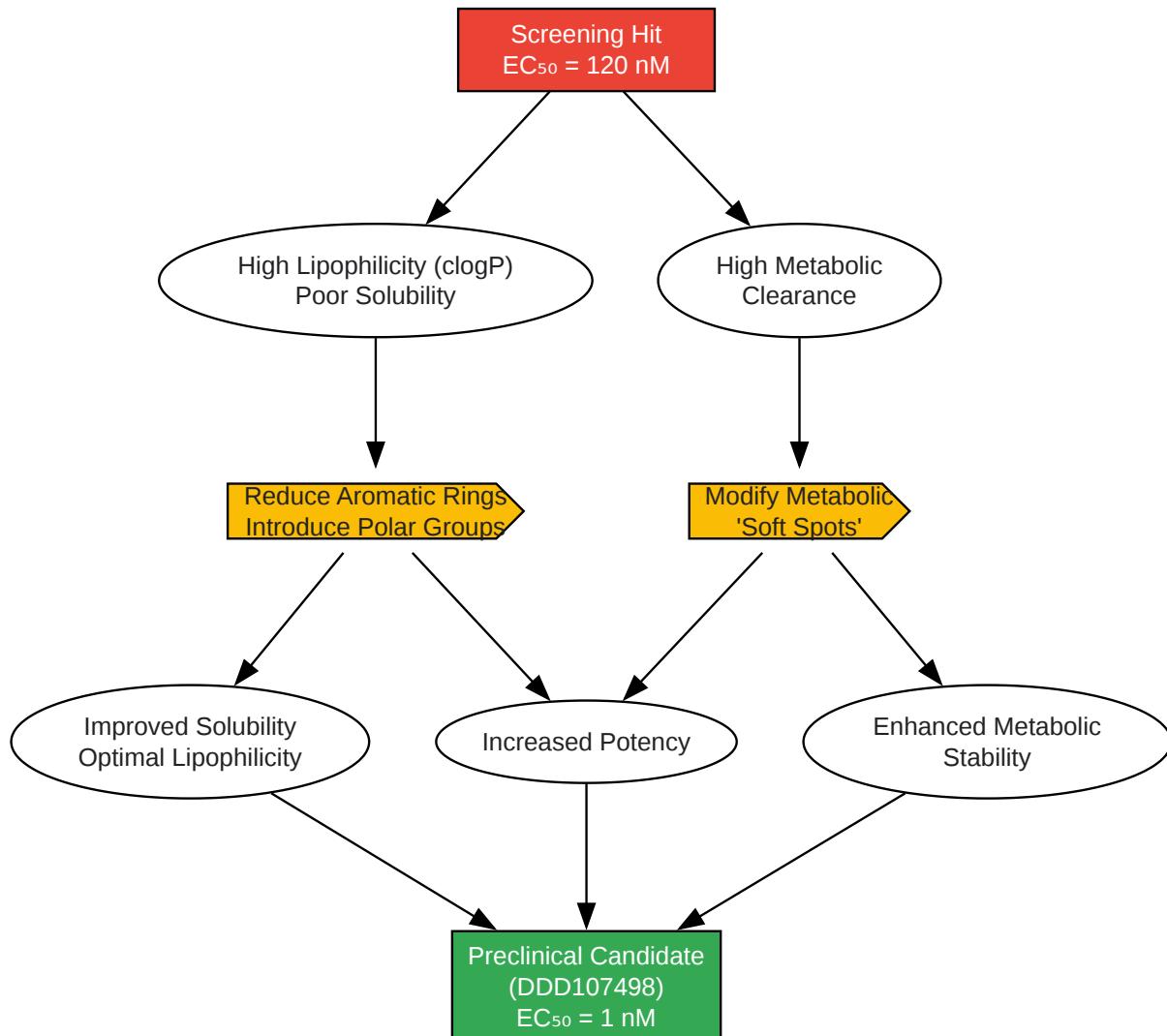
Protocol (Peters' 4-Day Suppressive Test):

- Infection: Mice are infected intravenously or intraperitoneally with a standardized inoculum of parasitized red blood cells (e.g., 1x10⁶ *P. berghei*-infected erythrocytes).[16]

- Treatment: The test compound (e.g., DDD107498) is administered to the mice, typically via oral gavage, once daily for four consecutive days, starting a few hours after infection.
- Monitoring: On day 4 or 5 post-infection, thin blood smears are prepared from the tail blood of each mouse.[14][15]
- Parasitemia Determination: The smears are stained (e.g., with Giemsa), and the percentage of infected red blood cells (parasitemia) is determined by microscopic examination.
- Efficacy Calculation: The reduction in parasitemia in the treated groups is calculated relative to a vehicle-treated control group. The dose that causes a 90% reduction in parasitemia (ED_{90}) is a key efficacy endpoint.[5]

Lead Optimization and Cross-Validation

The successful development of DDD107498 from a moderately active but flawed screening hit demonstrates a classic lead optimization strategy. Key liabilities in the initial compound were systematically addressed to improve its overall profile.



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Caption: Logical flow of the lead optimization process.

This iterative process of chemical modification and biological testing validated the quinoline-4-carboxamide scaffold as a viable starting point. The resulting candidate, DDD107498, not only possesses potent multistage antimalarial activity but also has drug-like properties suitable for further clinical development, including good oral bioavailability and a long half-life, making it a candidate for single-dose treatment regimens.[5][8]

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